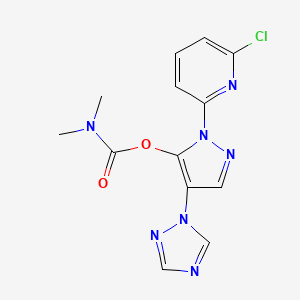
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrimidine, a piperazine, and a phenyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing pyrrole derivatives involves the reaction of amines and carbonyl compounds . Pyrimidines can be synthesized from amines and beta-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrrole and pyrimidine rings are aromatic, meaning they have a stable, delocalized electron cloud. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles due to the presence of nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrole, pyrimidine, and piperazine rings would likely make the compound a base. The compound might also exhibit strong absorption in the UV-visible region due to the presence of conjugated systems .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone has been explored for its pharmacokinetics and metabolism in the context of dipeptidyl peptidase IV inhibition, a therapeutic target for type 2 diabetes. Research on similar compounds has shown that they undergo metabolism predominantly through hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolic pathways, leading to both metabolism and renal clearance as elimination pathways (Sharma et al., 2012).
Synthesis and Evaluation as Inhibitors
Compounds structurally related to this compound have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV, showing high oral bioavailability and low plasma protein binding in preclinical species. This suggests their potential as new treatments for type 2 diabetes (Ammirati et al., 2009).
Antimicrobial and Antiproliferative Activities
Research on novel heterocycles, including those structurally related to the queried compound, has demonstrated antimicrobial and in vitro anticancer activities, highlighting their potential in medical research and therapy. These compounds' molecular docking studies suggest their effectiveness in attaching to different proteins, which may contribute to their antimicrobial and anticancer mechanisms (Fahim et al., 2021).
Imaging Applications in Parkinson's Disease
The synthesis of radiolabeled compounds similar to the queried chemical has been reported for potential use as PET agents in imaging LRRK2 enzyme activity in Parkinson's disease. Such compounds can provide insights into the pathophysiology of Parkinson's and other neurodegenerative diseases, offering a pathway for both diagnosis and the assessment of therapeutic interventions (Wang et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-8-3-9-25-23)30-14-12-29(13-15-30)21-16-20(26-17-27-21)28-10-1-2-11-28/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJWCXRSRAVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole](/img/structure/B2659801.png)
![ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate](/img/structure/B2659805.png)


![3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea](/img/structure/B2659811.png)
![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)

![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2659815.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2659818.png)
![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)
![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)
